molecular formula C9H7ClO3 B3024744 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 26018-49-5

6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No. B3024744
CAS RN: 26018-49-5
M. Wt: 198.6 g/mol
InChI Key: ADCSXAUMFOOIRE-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid is C9H7ClO3 . The molecular weight is 198.60 .


Physical And Chemical Properties Analysis

The physicochemical properties of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid include a high GI absorption, BBB permeant, and it is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 1.49 . Its water solubility is 0.419 mg/ml .

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives, including 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid, have garnered attention for their potential as anticancer agents. Researchers have discovered that some substituted benzofurans exhibit significant cell growth inhibitory effects in various cancer cell lines. For instance, compound 36 (Fig. 8) demonstrated promising activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further investigations into the mechanisms of action and optimization of these compounds could lead to novel cancer therapies.

Anti-Hepatitis C Virus Activity

A recently discovered macrocyclic benzofuran compound has shown anti-hepatitis C virus (HCV) activity. This finding suggests its potential as an effective therapeutic drug for HCV infection. Further studies are needed to explore its mechanism of action and evaluate its clinical efficacy .

Synthetic Applications

Novel methods for constructing benzofuran rings have been developed. For instance:

Drug Prospects

Given the biological activities exhibited by benzofuran derivatives, including 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid, these compounds hold promise as natural drug lead candidates. Their diverse pharmacological activities make them attractive for drug development and clinical applications .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature and are found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide valuable starting points for drug discovery and inspire further exploration of benzofuran derivatives .

Safety and Hazards

The safety information available indicates that 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid has a signal word of “Warning” and hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

6-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCSXAUMFOOIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 3
6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 4
6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 5
6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 6
6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid

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